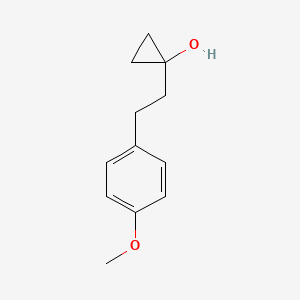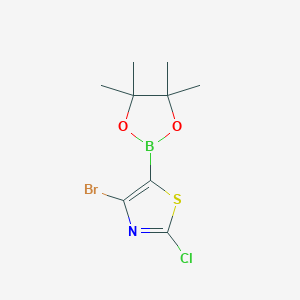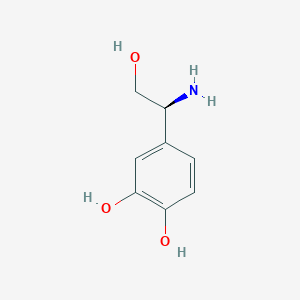
1-(4-Methoxyphenethyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a cyclopropane ring attached to a phenethyl group substituted with a methoxy group at the para position
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenethyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenethyl bromide with cyclopropanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Analyse Des Réactions Chimiques
1-(4-Methoxyphenethyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Methoxyphenethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism by which 1-(4-Methoxyphenethyl)cyclopropan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenethyl)cyclopropan-1-ol can be compared to other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)cyclohexan-1-ol: The presence of a cyclohexane ring in this compound can lead to different physical and chemical properties compared to the cyclopropane analog.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-11-4-2-10(3-5-11)6-7-12(13)8-9-12/h2-5,13H,6-9H2,1H3 |
Clé InChI |
CKSLBJBKSHRZIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)

![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)







![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
